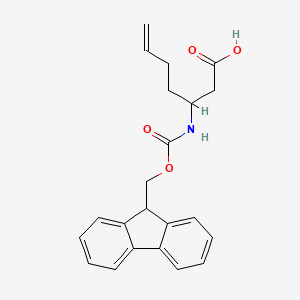
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-amino-hept-6-enoic acid The Fmoc group is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis
Mechanism of Action
Target of Action
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a type of Fmoc-protected amino acid . The primary targets of this compound are typically amino groups in various biological materials or organic compounds . The Fmoc group serves as a protective group for these amino groups during peptide synthesis .
Mode of Action
The Fmoc group in this compound interacts with its targets (amino groups) by forming a protective layer around them . This protection allows the amino groups to undergo various chemical reactions without being affected by the surrounding environment . The Fmoc group is stable under certain conditions and can be removed when no longer needed .
Biochemical Pathways
It’s known that fmoc-protected amino acids play a crucial role in peptide synthesis . They can influence the formation of peptide bonds, which are essential for the creation of proteins. These proteins then participate in various biochemical pathways, affecting numerous biological processes.
Pharmacokinetics
As a biochemical reagent, it’s primarily used in research settings rather than in a physiological context .
Result of Action
The primary result of the action of this compound is the successful protection of amino groups during peptide synthesis . This protection enables the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fmoc group can be affected by the pH and temperature of the environment . Moreover, the compound’s efficacy in protecting amino groups can also be influenced by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
The role of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid in biochemical reactions is primarily as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is orthogonal to other carbamate groups, meaning it can be removed without affecting other protecting groups .
Cellular Effects
The Fmoc group is known to be rapidly removed by base , which could potentially influence cell function by altering the availability of free amines.
Molecular Mechanism
The mechanism of action of this compound involves the protection of amines during synthesis . The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl . The Fmoc group can then be removed with bases such as secondary amines like piperidine .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the Fmoc group. The Fmoc group is known to be stable under a variety of conditions , suggesting that this compound would also exhibit stability over time.
Metabolic Pathways
The Fmoc group is known to be removed by base , suggesting that this compound could potentially be metabolized through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected amino acid . This reaction can also be performed in an organic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can streamline the process, allowing for efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with Pd/C or Ni as a catalyst.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of saturated amino acids.
Substitution: Formation of substituted amino acids with different functional groups.
Scientific Research Applications
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-N-methyl-α-amino acids: These compounds feature an additional methyl group on the nitrogen, providing different steric and electronic properties.
Uniqueness
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is unique due to the presence of the hept-6-enoic acid moiety, which introduces a double bond into the structure. This feature allows for additional chemical modifications and provides a handle for further functionalization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,15,20H,1,3,8,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFEJDIBMKKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
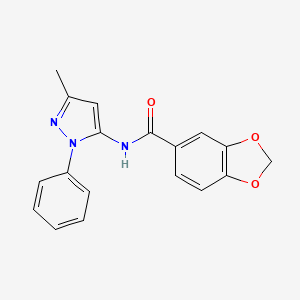
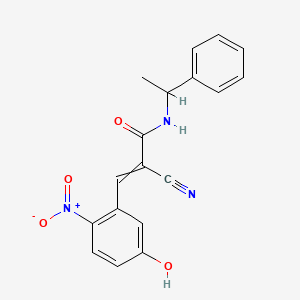

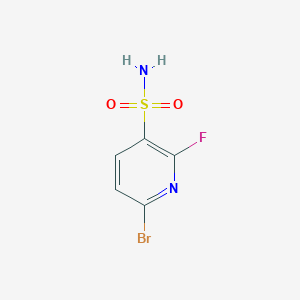
![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)
![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)
![4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine](/img/structure/B2752772.png)
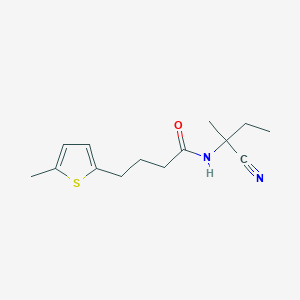
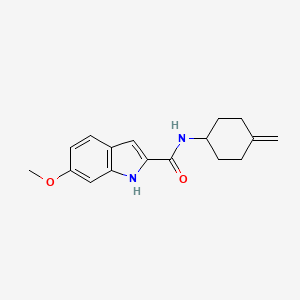
![6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2752775.png)
![3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2752776.png)
![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)
